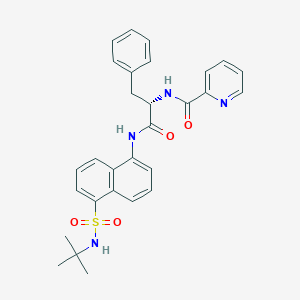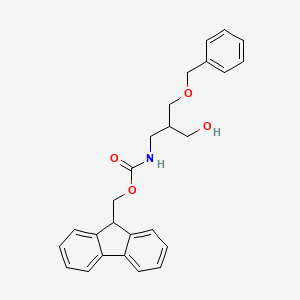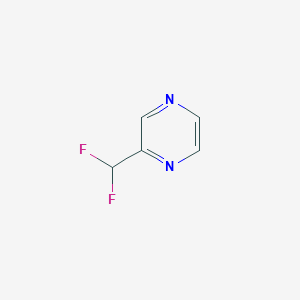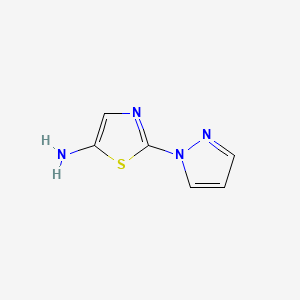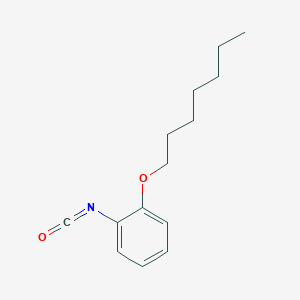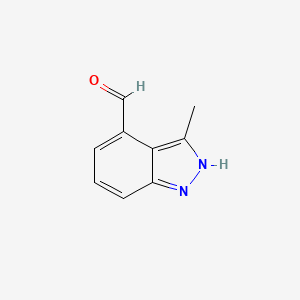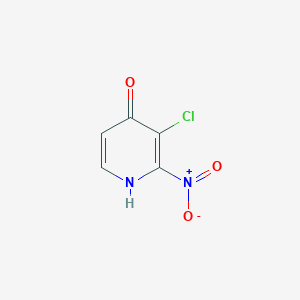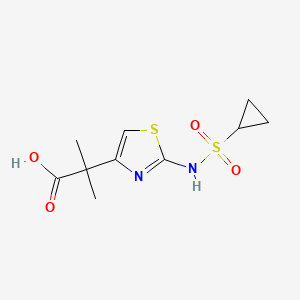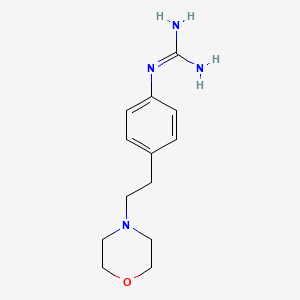
1-(4-(2-Morpholinoethyl)phenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which allows for efficient and scalable production .
Analyse Chemischer Reaktionen
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
- 1-[4-(hydroxymethyl)phenyl]guanidine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H20N4O |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
InChI-Schlüssel |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



